1,5-Dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
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Description
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, purine derivatives are often synthesized via multi-step processes that involve the formation of the purine ring system, followed by various substitutions to add different functional groups. The triazole ring could potentially be formed via a [3+2] cycloaddition reaction .Scientific Research Applications
Antitumor Activity and Vascular Relaxing Effect
Novel heterocycles, including purino and triazino purines, were synthesized, showing activity against leukemia and examined for vascular relaxing effects. These compounds, due to their biological activities, could provide a basis for the development of new therapeutic agents targeting cancer and vascular diseases (Ueda et al., 1987).
Polycondensation and Polymer Synthesis
A study on the polycondensation of triazolidine dione with diisocyanates under green protocols demonstrated the synthesis of novel poly(urea-urethane)s containing heterocyclic moieties. This research highlights the potential for using such compounds in developing new materials with specific properties for various applications (Mallakpour & Rafiee, 2007).
Ligand Binding and Pharmacological Evaluation
Research into arylpiperazine ligands containing pyrimido and purine fragments has shown high affinity for certain receptors, indicating potential uses in designing drugs targeting neurological disorders. The studies provide a foundation for further investigation into compounds with similar structures for therapeutic applications (Jurczyk et al., 2004).
Coordination Chemistry
The study of divalent metal aquacomplexes with azaxanthinato salts has shown interesting second-sphere interactions. This research could be significant for understanding the coordination chemistry of purine derivatives and their potential applications in catalysis and material science (Maldonado et al., 2009).
Analgesic Activity
Investigations into 8-methoxy purin-7-yl derivatives have identified compounds with significant analgesic and anti-inflammatory effects. These findings suggest the potential of purine derivatives in developing new analgesic agents (Zygmunt et al., 2015).
Properties
IUPAC Name |
1,5-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-25-16-18(28)22-21(29)26(2)19(16)27-17(23-24-20(25)27)14-8-10-15(11-9-14)30-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQTXRNYHPIGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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